molecular formula C20H25N5O5S B13354012 2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate

2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate

Cat. No.: B13354012
M. Wt: 447.5 g/mol
InChI Key: YQLWEICRPGKCKT-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is a complex organic compound that features a unique combination of functional groups, including methoxy, piperidinyl, triazolo, and thiadiazolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[3,4-b][1,3,4]thiadiazole core, which is achieved through the cyclization of appropriate hydrazine and thiocarbonyl compounds under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the piperidinyl group can produce a variety of analogs with different functional groups .

Scientific Research Applications

2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The triazolo and thiadiazolyl rings play a crucial role in this binding process, facilitating interactions with hydrogen bond donors and acceptors on the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H25N5O5S

Molecular Weight

447.5 g/mol

IUPAC Name

[2,6-dimethoxy-4-[3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl] ethyl carbonate

InChI

InChI=1S/C20H25N5O5S/c1-5-29-20(26)30-16-14(27-3)9-13(10-15(16)28-4)18-23-25-17(21-22-19(25)31-18)12-7-6-8-24(2)11-12/h9-10,12H,5-8,11H2,1-4H3

InChI Key

YQLWEICRPGKCKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C2=NN3C(=NN=C3S2)C4CCCN(C4)C)OC

Origin of Product

United States

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